![molecular formula C8H16ClNO2 B3046525 Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride CAS No. 1255099-55-8](/img/structure/B3046525.png)
Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride
Overview
Description
Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride is a chemical compound with the empirical formula C6H12ClNO2 . It is also known as 1-Aminocyclopropyl carboxylic acid ethyl ester hydrochloride . The CAS Number of this compound is 42303-42-4 .
Molecular Structure Analysis
The molecular weight of this compound is 165.62 . The SMILES string representation of its structure is Cl.CCOC(=O)C1(N)CC1 .Physical And Chemical Properties Analysis
This compound is a solid . It has a melting point range of 114-120 °C .Scientific Research Applications
Peptide Synthesis
This compound is used in peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the primary links between amino acids in proteins .
Ethylene Precursor
Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride is a direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Proxy for Ethylene
Exogenous application of this compound has been used as a proxy for ethylene in numerous studies, as it is readily converted by nearly all plant tissues to ethylene .
Independent Signaling Role
In recent years, a growing body of evidence suggests that this compound plays a signaling role independent of its biosynthesis . This opens up new avenues for research into its role in various biological processes.
Regulation of Plant Development
This compound is involved in regulating plant development . It plays a role in processes such as cell wall signaling and guard mother cell division .
Pathogen Virulence
It has been found to be involved in pathogen virulence . This suggests potential applications in the study and control of plant diseases.
Conjugation of Carboxyl and Amino Groups
This compound is used to conjugate carboxyl and amino groups among peptides and proteins . This is a crucial step in many biochemical processes.
Immobilization of Peptide Antigens
It is used to immobilize peptide antigens, which is a key step in the process of affinity-purifying antibodies . This has important implications for the development of vaccines and other immunotherapies.
Safety and Hazards
properties
IUPAC Name |
ethyl 1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h6H,3-5,9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJFFPOICMEAON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1(C(=O)OCC)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735665 | |
Record name | Ethyl 1-amino-2-ethylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1255099-55-8 | |
Record name | Ethyl 1-amino-2-ethylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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